Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H16N4O7S and its molecular weight is 432.41. The purity is usually 95%.
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Biological Activity
Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a furan ring, an oxadiazole moiety, and a nitrobenzamide group. These structural features contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N4O5S |
Molecular Weight | 368.37 g/mol |
CAS Number | Not available |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research has shown that similar compounds with oxadiazole structures possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2, which are crucial in the inflammatory response.
Antimicrobial Activity Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound showed a dose-dependent inhibition of bacterial growth, indicating its potential as a novel antimicrobial agent.
Anticancer Activity Study
In another study by Lee et al. (2024), the anticancer effects were investigated using human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells compared to control groups.
The study concluded that the compound could be a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
methyl 5-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7S/c1-10-12(4-3-5-13(10)22(25)26)16(23)19-8-15-20-21-18(29-15)30-9-11-6-7-14(28-11)17(24)27-2/h3-7H,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINZTDAQBIEXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.